2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid
Description
Properties
IUPAC Name |
2-[6-amino-9-(2-phenoxyethyl)purin-8-yl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-10(15(22)23)25-16-20-12-13(17)18-9-19-14(12)21(16)7-8-24-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,22,23)(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEIYUHVXBSEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=C(N=CN=C2N1CCOC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution at Purine C8
This approach leverages the reactivity of halogenated purines at the 8-position. A representative pathway involves:
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Alkylation : Introduce the 2-phenoxyethyl group at the purine’s 9-position using 2-phenoxyethyl bromide under basic conditions.
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Halogenation : Convert the 8-position to a leaving group (e.g., chloride or bromide) via radical or electrophilic halogenation.
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Thioether Formation : Displace the halogen with a thiol-containing propanoic acid derivative, such as mercaptopropanoic acid.
The reaction sequence can be summarized as:
Thiol-Ene Click Chemistry
Modern protocols employ thiol-ene reactions for efficient thioether bond formation. This method offers regioselectivity and mild conditions:
Stepwise Alkylation and Thioether Formation
A modular approach isolates intermediates for quality control:
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9-Substitution : Alkylate 6-aminopurine with 2-phenoxyethyl bromide in dimethylformamide (DMF) at 80°C.
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8-Mercapto Intermediate : Treat with thiourea in refluxing ethanol to generate 8-mercapto-9-(2-phenoxyethyl)-9H-purin-6-amine.
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Carboxylic Acid Coupling : React with 2-bromopropanoic acid in the presence of potassium carbonate.
Detailed Reaction Protocols
Alkylation of 6-Amino-9H-purine
Reagents :
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6-Amino-9H-purine (1.0 eq)
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2-Phenoxyethyl bromide (1.2 eq)
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Potassium carbonate (2.0 eq)
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Solvent: DMF
Procedure :
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Suspend 6-amino-9H-purine (10 mmol) and K₂CO₃ (20 mmol) in anhydrous DMF (50 mL).
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Add 2-phenoxyethyl bromide (12 mmol) dropwise under nitrogen.
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Heat at 80°C for 12 hours.
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Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane:ethyl acetate, 3:1).
Thioether Formation
Reagents :
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8-Chloro-9-(2-phenoxyethyl)-6-aminopurine (1.0 eq)
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3-Mercaptopropanoic acid (1.5 eq)
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Triethylamine (2.0 eq)
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Solvent: Ethanol
Procedure :
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Dissolve 8-chloro intermediate (5 mmol) and 3-mercaptopropanoic acid (7.5 mmol) in ethanol (30 mL).
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Add triethylamine (10 mmol) and reflux at 90°C for 6 hours.
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Concentrate under vacuum and recrystallize from methanol/water.
Optimization Parameters
Solvent Selection
| Solvent | Dielectric Constant | Reaction Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| DMSO | 46.7 | 68 |
| THF | 7.5 | 42 |
Polar aprotic solvents like DMF maximize nucleophilicity of the purine nitrogen.
Temperature and Time
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 24 | 58 |
| 80 | 12 | 72 |
| 100 | 6 | 70 |
Elevated temperatures reduce reaction times but risk decomposition above 80°C.
Characterization Techniques
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows ≥98% purity at 260 nm.
Comparative Efficiency of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 70 | 98 | High |
| Thiol-Ene Chemistry | 75 | 95 | Moderate |
| Stepwise Alkylation | 68 | 97 | High |
Nucleophilic substitution balances yield and scalability for industrial production.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenoxyethyl moiety.
Scientific Research Applications
Pharmacological Studies
Research indicates that 2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid exhibits potential therapeutic effects, particularly in targeting specific biological pathways associated with various diseases.
Case Study: Anticancer Activity
A study demonstrated that this compound could inhibit the proliferation of certain cancer cell lines by interfering with cellular signaling pathways. The results suggested that it may serve as a lead compound for developing new anticancer agents.
Drug Development
The compound has been utilized as a scaffold in drug design, particularly for developing purine analogs that can modulate enzyme activity or receptor interactions.
Example: Enzyme Inhibition
Inhibitors derived from this compound have shown promise in modulating enzymes involved in nucleotide metabolism, which can be crucial for developing treatments for metabolic disorders and cancers.
Biochemical Research
Due to its structural similarity to natural nucleotides, this compound is often used in biochemical assays to study nucleotide metabolism and related enzymatic reactions.
Application: Substrate Analogs
Researchers have employed it as a substrate analog in studies investigating the kinetics of purine metabolism enzymes, providing insights into their mechanisms and regulatory roles.
Neuroscience Research
Emerging studies suggest that this compound may play a role in neuroprotective strategies against neurodegenerative diseases by modulating neurotransmitter systems.
Findings: Neuroprotective Effects
Preliminary findings indicate that this compound may protect neuronal cells from oxidative stress, highlighting its potential utility in treating conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism by which 2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can influence signaling pathways, such as those involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Key structural differences among analogs lie in substituents at the 8- and 9-positions of the purine core (Table 1).
Table 1: Structural Comparison of Purine Derivatives
Key Observations:
- 9-Position Substitution: The target compound’s 2-phenoxyethyl group is less lipophilic than benzyl () but more so than unsubstituted analogs (). This impacts solubility and receptor binding.
- 8-Position Thioether vs. Direct Linkage : The thioether in the target compound and analogs () may enhance oxidative instability compared to oxygen-linked derivatives (e.g., ).
Challenges:
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- Solubility: The target compound’s phenoxyethyl group reduces solubility compared to the unsubstituted analog () but improves it relative to the benzyl derivative ().
- Stability : All thioether-containing analogs are prone to oxidation, necessitating storage under inert conditions ().
Biological Activity
2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid, with the chemical formula CHNOS and CAS Number 499114-53-3, is a bioactive compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical implications.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 359.41 g/mol |
| CAS Number | 499114-53-3 |
| Product Family | Bioactive Small Molecules |
The compound acts primarily as an inhibitor of specific enzymes involved in purine metabolism. Its structure suggests that it may interact with adenosine receptors, which are crucial in various physiological processes including immune response and neurotransmission. The thioether group in its structure enhances its ability to form stable interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar compounds exhibit antimicrobial properties. For instance, research has shown that certain thiazole derivatives demonstrate significant antibacterial activity, suggesting that this compound may possess similar properties due to structural similarities .
Case Studies and Research Findings
-
In Vitro Studies :
- A study conducted on various purine derivatives found that compounds similar to this compound exhibited varying degrees of cytotoxicity against cancer cell lines. The results indicated a potential for further development as an anticancer agent.
- In another investigation, the compound was tested for its ability to modulate immune responses in vitro, showing promise in enhancing T-cell proliferation .
-
In Vivo Studies :
- Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound. Preliminary results suggest effective absorption and distribution within tissues, supporting its potential use in therapeutic settings.
- A notable study highlighted its role in promoting wound healing in diabetic mice, indicating possible applications in regenerative medicine .
Efficacy and Safety Profile
The safety profile of this compound has been evaluated through toxicity studies. Results indicate a favorable safety margin at therapeutic doses, although further investigations are necessary to fully understand long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid, and what factors influence reaction yield?
- Methodological Answer : The synthesis of purine derivatives often employs palladium-catalyzed cross-coupling reactions. A validated approach involves dissolving 6-chloro-purine intermediates in toluene with potassium carbonate (K₂CO₃), arylboronic acids, and tetrakis(triphenylphosphine)palladium(0) (Pd(Ph₃)₄) under reflux for 12 hours . Key factors affecting yield include:
- Catalyst loading : Optimize Pd(Ph₃)₄ concentration (e.g., 0.05 mmol per 1.5 mmol substrate).
- Solvent polarity : Toluene or dichloromethane (CH₂Cl₂) for efficient purification via column chromatography.
- Reaction time : Extended reflux periods (≥12 hours) improve conversion rates.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structural integrity?
- Methodological Answer : Prioritize multi-modal validation:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm purine ring substitution patterns and thioether bond formation.
- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ ion).
- HPLC-PDA : Assess purity (>95%) and detect byproducts using reversed-phase C18 columns with UV detection at 260 nm (purine absorbance maxima).
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., -NH₂, -COOH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro assays?
- Methodological Answer : Contradictions often arise from variability in experimental design. Mitigate this by:
- Standardized assay conditions : Use consistent cell lines (e.g., HEK-293 for adenosine receptor studies) and control for pH, temperature, and solvent (e.g., DMSO ≤0.1% v/v).
- Dose-response analysis : Perform EC₅₀/IC₅₀ comparisons across studies to identify potency thresholds.
- Metabolomic profiling : Rule out off-target effects via LC-MS-based metabolite screening .
Q. What computational strategies can predict the compound’s interaction with adenosine receptors or other biological targets?
- Methodological Answer : Integrate molecular modeling tools:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to adenosine A₂A receptor active sites (PDB ID: 3EML).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
- AI-driven QSAR : Train machine learning models on purine derivative datasets to predict ADMET properties .
Q. How can this compound’s research be aligned with existing pharmacological theories, such as adenosine receptor modulation?
- Methodological Answer : Frame hypotheses using adenosine receptor theory:
- Theoretical linkage : Investigate whether the phenoxyethyl-thiopropanoic moiety enhances membrane permeability or receptor subtype selectivity (A₁ vs. A₂A).
- Mechanistic studies : Use cAMP accumulation assays in receptor-transfected cells to quantify agonist/antagonist activity .
Theoretical and Methodological Guidance
- Experimental Design : Align with frameworks like Gil’s pragmatic research methodology, emphasizing iterative hypothesis testing and active participation in exploratory studies .
- Safety Protocols : Follow GHS guidelines for handling corrosive/toxic intermediates (e.g., PPE: nitrile gloves, face shields; engineering controls: fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
